N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C22H23N5O4 and its molecular weight is 421.457. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their potential as anticancer and anti-5-lipoxygenase agents. These compounds were screened for cytotoxic and 5-lipoxygenase inhibition activities, with a focus on understanding the structure-activity relationship (SAR) (Rahmouni et al., 2016).
Antitumor Activity and Molecular Docking
Research involving the synthesis of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives showed potential antitumor activity. Molecular docking studies provided insights into the interactions of these compounds with specific enzymes, further supporting their therapeutic potential (Abdellatif et al., 2014).
Antimicrobial Activity
A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones identified a new class of promising antibacterial agents. These novel compounds displayed significant activity against various bacterial strains, indicating their potential as effective antimicrobial agents (Palkar et al., 2017).
Antiviral Activity
Research on new thienopyrimidine derivatives identified potent inhibitors against influenza A neuraminidase virus (H3N2). The study highlighted the synthesis and biological evaluation of these compounds, with two of them showing significant antiviral activity (El-All et al., 2016).
Antioxidant Properties
Another investigation focused on the synthesis and antioxidant activities of new indane-amide substituted pyrazole, pyrimidine, pyridine, and 2-pyrone derivatives. Some of these newly synthesized compounds exhibited promising antioxidant activities, suggesting their potential in oxidative stress-related therapeutic applications (Mohamed & El-Sayed, 2019).
Antifungal Activity
A study assessed the antifungal activity of certain pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related derivatives against phytopathogenic fungi. The results showed varying degrees of growth inhibition in different fungal species, indicating the potential of these compounds as antifungal agents (Vicentini et al., 2007).
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-12(2)14-10-20(28)25-22(23-14)27-19(9-15(26-27)13-7-8-13)24-21(29)18-11-30-16-5-3-4-6-17(16)31-18/h3-6,9-10,12-13,18H,7-8,11H2,1-2H3,(H,24,29)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEVRLFDFZXTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4COC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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